molecular formula C24H22N4O B3593853 2-(phenoxymethyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]

2-(phenoxymethyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]

Cat. No.: B3593853
M. Wt: 382.5 g/mol
InChI Key: DDXRYFFNMVXGDU-UHFFFAOYSA-N
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Description

Compounds with the [1,2,4]triazolo[1,5-c]quinazoline scaffold have been studied for their various pharmacological activities . For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against certain cell lines in vitro .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been achieved through a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement . This method involves the reaction of 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been studied. For instance, an oxidative C-H/C-H cross-coupling of [1,2,4]triazolo[1,5-a]pyrimidines with indoles and pyrroles has been developed .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers when handled or used. For instance, the hemolytic toxicity of [1,2,4]triazolo[4,3-a]pyrazine derivatives was found to be low .

Future Directions

The future directions in the study of a compound often involve further exploration of its properties, potential applications, and mechanisms of action. For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have potential application prospects for the detection of Fe 3+ in real circumstances .

Properties

IUPAC Name

13-(phenoxymethyl)spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11,13,16-heptaene-9,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c1-2-9-18(10-3-1)29-15-20-26-23-21-22(25-16-28(23)27-20)19-11-5-4-8-17(19)14-24(21)12-6-7-13-24/h1-5,8-11,16H,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXRYFFNMVXGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C5=NC(=NN5C=N4)COC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(phenoxymethyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]
Reactant of Route 2
Reactant of Route 2
2-(phenoxymethyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]
Reactant of Route 3
Reactant of Route 3
2-(phenoxymethyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]
Reactant of Route 4
2-(phenoxymethyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]
Reactant of Route 5
2-(phenoxymethyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]
Reactant of Route 6
2-(phenoxymethyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]

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